molecular formula C20H19NO6 B11942971 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 37797-03-8

1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate

Cat. No.: B11942971
CAS No.: 37797-03-8
M. Wt: 369.4 g/mol
InChI Key: FFASPUSXQQDNRW-UHFFFAOYSA-N
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Description

1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C20H19NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with aniline derivatives followed by cyclization can yield the desired pyrroloisoquinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle complex multi-step reactions. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three carboxylate groups and the specific arrangement of ethyl and methyl groups contribute to its distinct properties .

Biological Activity

1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a synthetic compound belonging to the pyrroloisoquinoline family. Characterized by its unique molecular structure featuring a fused pyrrole and isoquinoline framework with three carboxylate groups, this compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Structure and Properties

The molecular formula of this compound is C20H19NO6C_{20}H_{19}NO_{6}, with a molecular weight of approximately 369.4 g/mol. The presence of multiple carboxylate groups enhances its solubility and reactivity compared to related compounds with fewer functional groups.

PropertyValue
Molecular FormulaC20H19NO6C_{20}H_{19}NO_{6}
Molecular Weight369.4 g/mol
CAS Number37797-03-8

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. These compounds have been evaluated for their ability to inhibit tumor growth in both in vitro and in vivo models.

  • Mechanism of Action : The compound interacts with various cellular pathways involved in proliferation and apoptosis. For instance, studies have shown that it may inhibit specific kinases or receptors linked to tumor growth and metastasis through molecular docking simulations and binding affinity assays .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. The tricarboxylic acid structure allows for interactions with inflammatory mediators and pathways.

Antimicrobial Activity

Preliminary studies have also indicated that this compound may exhibit antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Study on Anticancer Activity

In a recent study evaluating the cytotoxic effects of various pyrroloisoquinoline derivatives on cancer cell lines, it was found that this compound displayed notable cytotoxicity against several cancer types with IC50 values indicating effective concentration ranges for therapeutic use .

In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound in animal models demonstrated significant tumor reduction rates when administered at specific dosages. The results indicated an inhibition rate of approximately 56% in tumor volume compared to control groups .

Comparative Analysis with Related Compounds

The following table compares the biological activities of structurally similar compounds:

Compound NameStructure TypeNotable FeaturesBiological Activity
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1-carboxylate Pyrrolo[2,1-a]isoquinolineFewer carboxylic groupsModerate anticancer activity
Diethyl pyrrolo[2,1-a]isoquinoline-1-carboxylate Pyrrolo[2,1-a]isoquinolineOne carboxylic groupLow cytotoxicity
Benzo[f]quinoline derivatives Quinoline familyAromatic fusionStrong anticancer properties

The uniqueness of this compound lies in its three carboxylic acid functionalities which enhance its solubility and reactivity compared to similar compounds with fewer functional groups.

Properties

CAS No.

37797-03-8

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

1-O,2-O-diethyl 3-O-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate

InChI

InChI=1S/C20H19NO6/c1-4-26-18(22)14-15(19(23)27-5-2)17(20(24)25-3)21-11-10-12-8-6-7-9-13(12)16(14)21/h6-11H,4-5H2,1-3H3

InChI Key

FFASPUSXQQDNRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)OC

Origin of Product

United States

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